molecular formula C10H15NO2S B1522041 1-[4-(Methylsulfonyl)phenyl]-1-propanamine CAS No. 889937-01-3

1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Cat. No.: B1522041
CAS No.: 889937-01-3
M. Wt: 213.3 g/mol
InChI Key: ZIZSARFJVCTMPK-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with a suitable amine under reductive amination conditions. The process can be summarized as follows:

    Step 1: Preparation of 4-(methylsulfonyl)benzaldehyde by sulfonation of 4-methylbenzaldehyde.

    Step 2: Reductive amination of 4-(methylsulfonyl)benzaldehyde with propanamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Methylsulfonyl)phenyl]-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

    N-[5-(Substituted-phenylsulfonyl)-1H-indol-3-yl]: Exhibits strong antimicrobial actions.

Uniqueness: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is unique due to its specific structural features, such as the presence of a methylsulfonyl group and a propanamine chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[4-(Methylsulfonyl)phenyl]-1-propanamine, also known as a derivative of propanamine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique methylsulfonyl group, which plays a crucial role in its interaction with biological targets.

  • IUPAC Name : 1-[4-(methylsulfonyl)phenyl]propylamine
  • Molecular Formula : C10H15NO2S
  • InChI Key : 1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3

The biological activity of this compound is primarily linked to its ability to inhibit serotonin uptake. This mechanism positions it as a candidate for treating various disorders associated with serotonin dysregulation, including depression and anxiety disorders. The compound's structure allows it to interact effectively with serotonin transporters (SERT), leading to increased levels of serotonin in the synaptic cleft.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. In animal models, administration of these compounds led to notable improvements in behavioral tests associated with depression and anxiety.

Inhibition of Bcl-2/Bcl-xL Proteins

Recent studies have explored the compound's efficacy in cancer treatment through the inhibition of Bcl-2 and Bcl-xL proteins. These proteins are critical regulators of apoptosis, and their inhibition can lead to increased cancer cell death. For instance, a related compound demonstrated an IC50 value of 38 nM against H146 small-cell lung cancer cells, indicating potent activity that could be attributed to the structural motifs present in this compound .

Structure-Activity Relationship (SAR)

The methylsulfonyl group has been identified as a significant contributor to the compound's biological activity. Modifications at this position can enhance or diminish binding affinity to target proteins:

CompoundBinding Affinity (Ki)IC50 (nM)Activity
This compoundTBDTBDTBD
Related Compound A< 1 nM21-22High
Related Compound B38 nM>50Moderate

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Antidepressant Activity : In a controlled study involving rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced antidepressant-like effects.
  • Cancer Cell Line Studies : A study involving H146 small-cell lung cancer cells showed that the compound induced apoptosis as evidenced by cleavage of PARP and caspase-3 markers post-treatment .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZSARFJVCTMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659720
Record name 1-[4-(Methanesulfonyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889937-01-3
Record name 1-[4-(Methanesulfonyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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